molecular formula C16H20N8 B12261444 N,N-dimethyl-4-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine

N,N-dimethyl-4-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine

Cat. No.: B12261444
M. Wt: 324.38 g/mol
InChI Key: CCKCDUQGSLEPFJ-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine is a complex organic compound that belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives. These compounds are known for their significant biological activities, particularly in the field of medicinal chemistry. The structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is a fused heterocyclic system, and a piperazine ring, making it a versatile scaffold for drug development.

Properties

Molecular Formula

C16H20N8

Molecular Weight

324.38 g/mol

IUPAC Name

N,N-dimethyl-4-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine

InChI

InChI=1S/C16H20N8/c1-22(2)16-18-6-4-13(21-16)23-7-9-24(10-8-23)15-12-3-5-17-14(12)19-11-20-15/h3-6,11H,7-10H2,1-2H3,(H,17,19,20)

InChI Key

CCKCDUQGSLEPFJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3C=CN4

Origin of Product

United States

Preparation Methods

The synthesis of N,N-dimethyl-4-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine typically involves multiple steps, including the formation of the pyrrolo[2,3-d]pyrimidine core and subsequent functionalization. One common method involves the use of cyclopentylamine, DIPEA, and ethyl acetate at room temperature, followed by a series of reactions involving reagents such as 3,3-diethoxy-propyne, CuCl, 6-methylpicolinic acid, NaI, K2CO3, and DMSO . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

N,N-dimethyl-4-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine undergoes various chemical reactions, including:

Scientific Research Applications

N,N-dimethyl-4-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine involves the inhibition of specific kinases, such as protein kinase B (Akt). This inhibition disrupts the signaling pathways that promote cell proliferation and survival, leading to the suppression of tumor growth . The compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent phosphorylation of downstream targets.

Comparison with Similar Compounds

N,N-dimethyl-4-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine can be compared to other pyrrolo[2,3-d]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific structural modifications that enhance its selectivity and potency as a kinase inhibitor.

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